molecular formula C9H10BrNO2 B1371961 4-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine CAS No. 1142194-55-5

4-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine

Cat. No. B1371961
M. Wt: 244.08 g/mol
InChI Key: MLHDTCLHTVTXCI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine consists of a pyridine ring substituted with a bromine atom and a tetrahydrofuran-3-yl)oxy group. The InChI code for this compound is 1S/C9H10BrNO2/c10-8-5-11-3-1-9 (8)13-7-2-4-12-6-7/h1,3,5,7H,2,4,6H2 .


Physical And Chemical Properties Analysis

4-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine has a molecular weight of 244.08 g/mol. Its molecular formula is C9H10BrNO2. The compound has a polar surface area (PSA) of 31.35000 and a LogP value of 2.01180 .

Scientific Research Applications

1. Synthesis of Trifluoromethylpyridines

  • Application Summary: Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized using “4-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine”, are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
  • Methods of Application: Various methods of synthesizing TFMP have been reported. One of them involves the use of “4-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine” as a chemical intermediate .
  • Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

2. Oxidative Cleavage of α-Bromomethyl-tetrahydrofuran Bond

  • Application Summary: A novel pyridinium chlorochromate-catalyzed process involving the oxidative cleavage of an α-bromomethyl-tetrahydrofuran bond has been discovered. This process results in the formation of a γ-lactone functionality .
  • Methods of Application: The title compound was synthesized from a C15 polybrominated acetogenin compound, isolated from the marine sponge Mycale rotalis, by benzoylation followed by pyridinium chlorochromate-catalyzed oxidation .
  • Results or Outcomes: The new degraded derivative was fully characterized by 1H-NMR, 13C-NMR, FTIR (Fourier transform infrared), EIMS (Electron impact mass spectrometry) and HRESIMS (High-resolution electrospray ionisation mass spectrometry) .

3. Anticancer Activity Against Human Lung Adenocarcinoma Cells

  • Application Summary: A new heterocyclic compound, designed using “4-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine” as the starting material, has shown anticancer activity against human lung adenocarcinoma cells .
  • Methods of Application: The compound was synthesized from 5-bromo-2-chlorobenzoic acid as the starting material. It was then characterized by single crystal X-ray crystallography, 1H NMR, and IR spectroscopy .
  • Results or Outcomes: The compound showed excellent antitumor activity in vitro by reducing cancer cell viability. The anticancer activity of the compound was also confirmed by in vivo xenograft experiments .

4. Synthesis of Empagliflozin

  • Application Summary: Empagliflozin is a medicinally crucial ary1 glycoside used in the therapy of type 2 diabetes. In the synthesis of empagliflozin, “4-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine” is one of the most crucial intermediates .
  • Methods of Application: The synthesis of empagliflozin involves several steps, one of which uses “4-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine” as an intermediate .
  • Results or Outcomes: Empagliflozin has been successfully synthesized and is used in the treatment of type 2 diabetes .

5. Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

  • Application Summary: Pyrazolo[3,4-b]pyridine derivatives are synthesized using “4-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine” as a starting material. These derivatives are used as Tropomyosin receptor kinase (TRK) inhibitors .
  • Methods of Application: The synthesis involves several steps, including scaffold hopping and computer-aided drug design .
  • Results or Outcomes: Among the synthesized compounds, one showed acceptable activity with an IC50 value of 56 nM. It inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .

6. Synthesis of Indole Derivatives

  • Application Summary: Indole derivatives, which can be synthesized using “4-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine”, have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
  • Methods of Application: The synthesis of indole derivatives involves several steps, one of which uses “4-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine” as an intermediate .
  • Results or Outcomes: Indole derivatives have shown diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Safety And Hazards

While specific safety and hazard information for 4-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine is not available, compounds of similar structure can cause serious eye irritation, skin irritation, and may be harmful if inhaled, swallowed, or in contact with skin . Always handle such compounds with appropriate safety measures.

properties

IUPAC Name

4-bromo-2-(oxolan-3-yloxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-7-1-3-11-9(5-7)13-8-2-4-12-6-8/h1,3,5,8H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHDTCLHTVTXCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20671716
Record name 4-Bromo-2-[(oxolan-3-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine

CAS RN

1142194-55-5
Record name 4-Bromo-2-[(tetrahydro-3-furanyl)oxy]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142194-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-[(oxolan-3-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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